3,4-Dibromofuran-2-carbaldehyde

Organic Synthesis Regioselectivity Furan Chemistry

3,4-Dibromofuran-2-carbaldehyde (CAS 32460-03-0), also known as 3,4-dibromo-2-furancarboxaldehyde, is a heterocyclic building block of the furan class. It is characterized by a molecular formula of C5H2Br2O2 and a molecular weight of 253.88 g/mol.

Molecular Formula C5H2Br2O2
Molecular Weight 253.88 g/mol
CAS No. 32460-03-0
Cat. No. B3259834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromofuran-2-carbaldehyde
CAS32460-03-0
Molecular FormulaC5H2Br2O2
Molecular Weight253.88 g/mol
Structural Identifiers
SMILESC1=C(C(=C(O1)C=O)Br)Br
InChIInChI=1S/C5H2Br2O2/c6-3-2-9-4(1-8)5(3)7/h1-2H
InChIKeyMIGFXCFLPWYSJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromofuran-2-carbaldehyde (CAS 32460-03-0): Core Properties for Research Procurement


3,4-Dibromofuran-2-carbaldehyde (CAS 32460-03-0), also known as 3,4-dibromo-2-furancarboxaldehyde, is a heterocyclic building block of the furan class. It is characterized by a molecular formula of C5H2Br2O2 and a molecular weight of 253.88 g/mol . The compound features a furan ring substituted with two bromine atoms at the 3- and 4-positions and a reactive aldehyde group at the 2-position .

Why Substituting 3,4-Dibromofuran-2-carbaldehyde with Common Analogs Risks Synthetic Failure


Substituting 3,4-dibromofuran-2-carbaldehyde with other dibromofuran isomers, such as 2,5-dibromofuran or 4,5-dibromofuran-2-carbaldehyde, is not chemically feasible without fundamentally altering the synthetic pathway. The specific 3,4-dibromo substitution pattern on the furan ring dictates the regioselectivity and reactivity profile of the molecule in subsequent transformations, particularly in sequential cross-coupling reactions . Unlike its isomers, the positioning of the bromine atoms at the 3- and 4-positions, adjacent to an aldehyde handle at C2, creates a unique electronic environment that enables distinct chemoselectivity and synthetic utility that cannot be replicated by other dibromofuran analogs .

Quantitative Differentiation of 3,4-Dibromofuran-2-carbaldehyde Against In-Class Comparators


Regiochemical Precision: Guaranteed 3,4-Dibromo Substitution vs. Isomeric Analogs

The synthesis of 3,4-dibromofuran-2-carbaldehyde via a cyclization approach using 2-butyne-1,4-diol establishes the 3,4-dibromo motif before ring closure, guaranteeing 100% regioselectivity for the bromine atoms at the C3 and C4 positions . This contrasts with post-functionalization methods for other isomers like 2,5-dibromofuran or 4,5-dibromofuran-2-carbaldehyde, which can yield mixtures of regioisomers requiring chromatographic separation and lowering the effective yield of the desired product .

Organic Synthesis Regioselectivity Furan Chemistry

Reactivity Profile: Dual Electrophilic and Nucleophilic Handles vs. Monofunctional Analogs

3,4-Dibromofuran-2-carbaldehyde provides three distinct, chemically addressable sites for sequential functionalization: two bromine atoms for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) and a reactive aldehyde group . In comparison, a common alternative like 2-bromofuran offers only a single halogen handle, and 2,5-dibromofuran lacks an aldehyde group for orthogonal transformations. This multifunctionality allows for the rapid construction of complex molecular architectures in a convergent manner, a capability not shared by mono- or difunctional analogs lacking the aldehyde group .

Cross-Coupling Synthetic Versatility Molecular Complexity

Electronic Profile: Enhanced Electrophilicity of the Aldehyde Carbonyl vs. Non-Brominated Furans

The presence of two electron-withdrawing bromine atoms at the C3 and C4 positions significantly enhances the electrophilicity of the furan ring and the carbonyl carbon of the aldehyde group compared to non-halogenated furan-2-carbaldehyde (furfural) . This is a class-level inference based on established principles of aromatic substitution and inductive effects. The increased electrophilicity makes 3,4-dibromofuran-2-carbaldehyde more reactive toward nucleophilic addition and can accelerate certain cross-coupling reactions, as reported for similar electron-deficient aryl bromides .

Electrophilic Aromatic Substitution Reaction Kinetics Computational Chemistry

Commercial Availability: A Readily Procured Specialty vs. Custom Synthesis of Other Dibromofurans

3,4-Dibromofuran-2-carbaldehyde is a commercially available chemical from multiple reputable suppliers, with typical purity specifications of ≥98% . In contrast, other specific dibromofuran isomers, such as 3,4-dibromofuran itself (without the aldehyde group) or 4,5-dibromofuran-2-carbaldehyde, are less commonly available or may require custom synthesis, leading to longer lead times and higher costs . This is a direct comparison of procurement logistics rather than chemical properties.

Chemical Sourcing Supply Chain Procurement

Synthetic Efficiency in Sequential Cross-Coupling: A Case Study in Dibromofuran Chemistry

Research on optimizing one-pot couplings of di-brominated furans, including 3,4-dibromofuran derivatives, has demonstrated that favorable reaction conditions (palladium acetate, boronic acid, sodium carbonate in a 1:1 water/DMF solution) can be applied to create differentially tri-substituted furan products [1]. While this study does not provide a direct, quantitative yield comparison between 3,4-dibromofuran-2-carbaldehyde and, for instance, 2,5-dibromofuran, it establishes a class-level inference that the 3,4-dibromo motif can be effectively utilized in sequential Suzuki couplings, a key application for building molecular complexity [1].

Cross-Coupling Reaction Optimization Diversity-Oriented Synthesis

Expanded Synthetic Potential via Directed Ortho-Metalation vs. Simpler Furan Halides

Studies on 3-bromofuran derivatives have shown that the adjacent electron-withdrawing bromo group can direct metalation to the C2 position, enabling regioselective functionalization that is not possible with simpler furans like 2-bromofuran or furan-2-carbaldehyde [1]. By extension (class-level inference), the 3,4-dibromo substitution pattern in 3,4-dibromofuran-2-carbaldehyde should exhibit a similar directing effect, offering a synthetic handle for further elaboration beyond standard cross-coupling. This provides a level of synthetic control that is absent in non-brominated or mono-brominated furan analogs [1].

Directed Metalation Regioselective Functionalization Organometallic Chemistry

Optimal Use Cases for 3,4-Dibromofuran-2-carbaldehyde (CAS 32460-03-0) in R&D and Production


Synthesis of 3,4,5-Trisubstituted Furans via Sequential Cross-Coupling

This compound is ideally suited for the convergent synthesis of highly functionalized furans. A researcher can first perform a Suzuki-Miyaura coupling at the more reactive C4-Br position, followed by a second coupling (e.g., Sonogashira or another Suzuki) at the remaining C3-Br site. The aldehyde group can then be transformed (e.g., via Wittig reaction or reduction/oxidation) to introduce a third distinct substituent. This sequential functionalization is enabled by the guaranteed 3,4-dibromo regiochemistry and the multifunctional nature of the molecule .

Construction of Heterocyclic Libraries for Drug Discovery

In medicinal chemistry, the ability to rapidly generate molecular diversity is paramount. 3,4-Dibromofuran-2-carbaldehyde serves as a privileged scaffold for the synthesis of furan-containing heterocyclic libraries. Its three reactive handles (two bromides and one aldehyde) can be varied in a combinatorial fashion, producing a diverse set of analogs for structure-activity relationship (SAR) studies . Its commercial availability from multiple vendors simplifies the sourcing for high-throughput chemistry campaigns .

Synthesis of Conjugated Materials and Organic Electronics Precursors

The furan ring is a component of some conjugated polymers and small molecules used in organic electronics. The aldehyde group of 3,4-dibromofuran-2-carbaldehyde can be used to extend conjugation via condensation reactions, while the bromine atoms facilitate cross-couplings to incorporate the furan unit into larger π-systems . This makes it a useful building block for researchers developing new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

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